

Toxicological data for 2-Hydroxy-3-pentanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxy-3-pentanone**

Cat. No.: **B3272617**

[Get Quote](#)

An In-depth Technical Guide to the Toxicological Profile of **2-Hydroxy-3-pentanone**

Introduction

2-Hydroxy-3-pentanone (CAS No. 5704-20-1), also known as acetyl ethyl carbinol, is a secondary alpha-hydroxy ketone.^{[1][2]} It belongs to a class of organic compounds known as acyloins, which are characterized by an alpha-hydroxy ketone functional group.^[3] While found in nature and used in certain industrial applications, a comprehensive, publicly available toxicological profile for **2-Hydroxy-3-pentanone** is not fully established. This guide synthesizes the available data from regulatory notifications, safety data sheets, and scientific databases to provide a current toxicological assessment. It is designed for researchers, scientists, and drug development professionals who may be handling this compound, evaluating its safety profile, or planning future toxicological studies. We will detail the known hazards, critically identify significant data gaps, and propose a logical, tiered testing strategy to address them, grounding our recommendations in established regulatory science principles.

Chemical Identity and Physicochemical Properties

A substance's toxicological behavior is fundamentally linked to its chemical identity and physical properties. These characteristics determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for local effects at the site of contact.

Property	Value	Source
IUPAC Name	2-hydroxypentan-3-one	[1]
Synonyms	3-Pentanone, 2-hydroxy-; Acetyl ethyl carbinol	[4] [5]
CAS Number	5704-20-1	[1]
Molecular Formula	C ₅ H ₁₀ O ₂	[1]
Molecular Weight	102.13 g/mol	[1]
Boiling Point	153°C at 760 mmHg	[6]
Flash Point	53.8°C	[6]
Water Solubility	2.907e+005 mg/L @ 25 °C (estimated)	[2]
Vapor Pressure	1.26 mmHg at 25°C	[6]

The compound's moderate water solubility and relatively low molecular weight suggest a potential for absorption through various routes, including dermal and inhalation.[\[2\]](#) Its flash point of 53.8°C classifies it as a flammable liquid, a critical consideration for safe handling and storage.[\[6\]](#)

GHS Hazard Classification and Labeling

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. According to notifications made to the European Chemicals Agency (ECHA) C&L Inventory, **2-Hydroxy-3-pentanone** has the following classification.[\[1\]](#)

Hazard Class	Hazard Category	Hazard Statement
Flammable Liquids	Category 3	H226: Flammable liquid and vapor
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation

Source: ECHA C&L Inventory[\[1\]](#)

These classifications are based on data submitted by at least one notifier and represent the most critical known hazards associated with the substance. They form the basis of the toxicological assessment that follows.

Toxicological Profile and Data Gaps

This section details the available toxicological data for each relevant endpoint. A significant finding of this review is the absence of comprehensive experimental studies for many endpoints, which will be explicitly noted.

Acute Toxicity

Acute toxicity testing evaluates the adverse effects occurring after a single or short-term exposure to a substance.

- Oral, Dermal, and Inhalation: There is no specific, publicly available data from oral, dermal, or inhalation acute toxicity studies (e.g., LD50 or LC50 values) for **2-Hydroxy-3-pentanone**. [\[7\]](#) Safety Data Sheets for structurally similar compounds often carry precautionary statements like "May be harmful if swallowed" or "May be harmful if inhaled," but these are typically based on classification rules for untested mixtures or substances rather than specific experimental data.[\[8\]](#)[\[9\]](#)

- Data Gap: The lack of acute toxicity data is a primary gap in the safety profile. Standardized OECD guideline studies (e.g., OECD 420, 402, 403) would be required to quantify the acute hazard.

Skin Corrosion/Irritation

This endpoint assesses the potential for a substance to cause reversible or irreversible skin damage.

- Finding: **2-Hydroxy-3-pentanone** is classified as Skin Irritant Category 2 (H315: Causes skin irritation).[1] This classification indicates that direct contact is expected to produce reversible inflammation and damage to the skin.
- Mechanistic Insight: The irritant property is likely due to the chemical's ability to disrupt the lipid matrix of the stratum corneum, leading to increased permeability and cellular damage in the underlying epidermis.
- Experimental Basis: This GHS classification is typically based on results from in vivo rabbit skin irritation tests (OECD 404) or validated in vitro methods using reconstructed human epidermis (RhE) models (OECD 439). While the specific study data is not publicly detailed, the classification itself is an authoritative statement of hazard.

Serious Eye Damage/Irritation

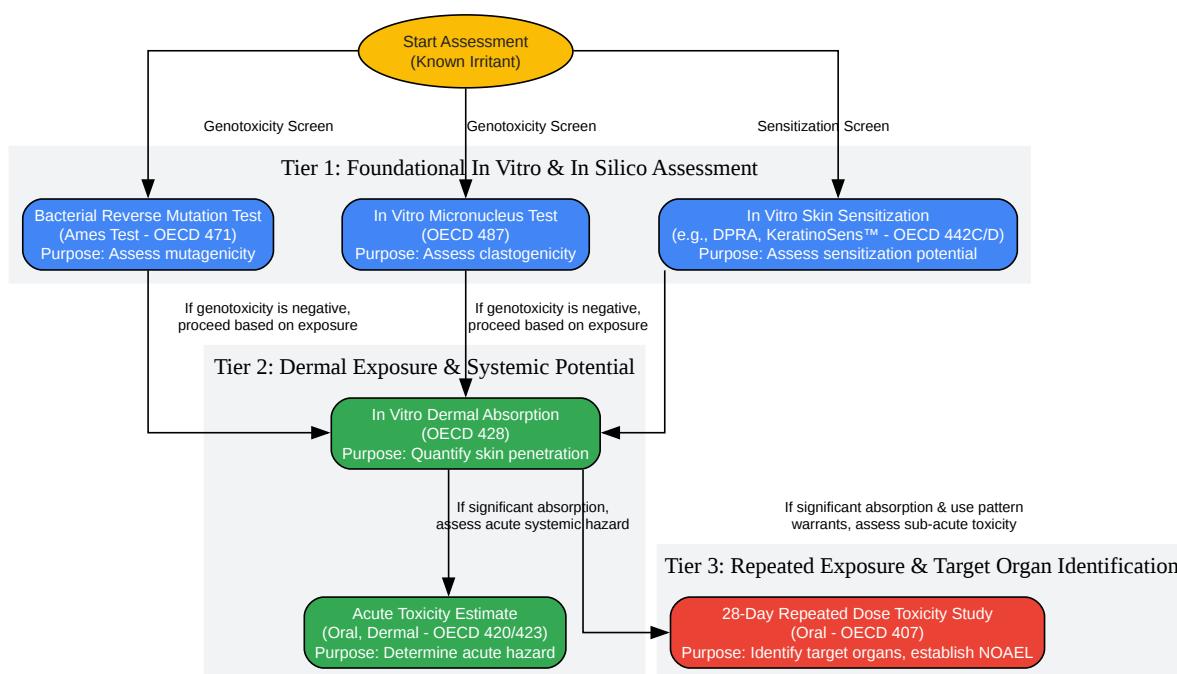
This endpoint evaluates the potential for a substance to cause damage to the ocular tissues.

- Finding: The compound is classified as Eye Irritant Category 2A (H319: Causes serious eye irritation).[1] This implies that upon contact with the eyes, it can cause significant, but fully reversible, ocular lesions within 21 days.
- Clinical Expectation: Symptoms would include redness, swelling, and pain. Direct eye contact should be avoided, and appropriate personal protective equipment (PPE), such as safety goggles, is mandatory when handling the substance.[10]
- Experimental Basis: This classification is derived from studies like the in vivo rabbit eye test (OECD 405) or validated in vitro alternatives such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437).

Respiratory Irritation

This endpoint concerns irritation of the respiratory tract following inhalation.

- Finding: **2-Hydroxy-3-pentanone** is classified as STOT Single Exposure Category 3 (H335: May cause respiratory irritation).[1]
- Implication: Inhalation of vapors, mists, or aerosols is likely to cause transient and reversible irritation to the nose, throat, and lungs, leading to symptoms such as coughing and shortness of breath. All handling of the substance that could generate aerosols or vapors should be conducted in a well-ventilated area or a chemical fume hood.[11]


Other Key Toxicological Endpoints: Identified Data Gaps

For a comprehensive risk assessment, particularly for substances with potential for repeated or prolonged human exposure, data on the following endpoints are critical. For **2-Hydroxy-3-pentanone**, these represent major data gaps.

- Skin and Respiratory Sensitization: No data are available to assess the potential of **2-Hydroxy-3-pentanone** to act as a skin sensitizer (allergic contact dermatitis) or a respiratory sensitizer.
- Germ Cell Mutagenicity: No data from standard genotoxicity tests (e.g., Ames bacterial reverse mutation test, in vitro chromosome aberration test) are available.[7] This is a critical gap, as genotoxicity is a key indicator of potential carcinogenicity.
- Repeated Dose Toxicity: There are no available studies on the effects of repeated oral, dermal, or inhalation exposure. Such studies are essential for identifying target organs for toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).[12]
- Carcinogenicity: No carcinogenicity bioassays are available.[7][8][13]
- Reproductive Toxicity: No studies assessing the effects on fertility or embryofetal development are available.[7]

Proposed Toxicological Testing Strategy

Given the significant data gaps, a tiered, intelligent testing strategy is warranted. This approach, grounded in the principles of the 3Rs (Replacement, Reduction, Refinement), prioritizes in vitro and computational methods before considering in vivo studies.

[Click to download full resolution via product page](#)

Caption: Tiered testing workflow for **2-Hydroxy-3-pentanone**.

Justification for the Strategy:

- Tier 1 (Genotoxicity & Sensitization): The initial focus should be on in vitro assays to screen for the most serious, non-negotiable hazards. An Ames test (OECD 471) for gene mutations and an in vitro micronucleus test (OECD 487) for chromosomal damage are standard.

Concurrently, in vitro skin sensitization assays (e.g., OECD 442D) should be performed.

Positive results in these assays would significantly impact the substance's viability for many applications.

- Tier 2 (Dermal Absorption & Acute Toxicity): Given that the substance is a confirmed skin irritant, quantifying its ability to penetrate the skin is paramount to understanding systemic risk.^[1] An in vitro dermal absorption study using human or animal skin (OECD 428) is the gold standard. If absorption is significant, a limit test for acute oral and dermal toxicity (e.g., OECD 420/423) would be necessary to fulfill basic regulatory requirements.
- Tier 3 (Repeated Dose Toxicity): If the intended use of the compound suggests the possibility of repeated human exposure, and if significant dermal absorption is confirmed, a 28-day repeated dose toxicity study (e.g., OECD 407) becomes necessary. This study is designed to identify potential target organs and establish a dose-response relationship.

Key Experimental Methodology: In Vitro Skin Irritation

To confirm the GHS classification and provide a modern, animal-free basis for the skin irritation potential, the Reconstructed human Epidermis (RhE) Test is the standard method.

Protocol: OECD Test Guideline 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis Test

- Principle: The test substance is applied topically to a three-dimensional RhE model, which consists of non-transformed, human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis. Cell viability is measured after exposure and a post-treatment incubation period. Irritant chemicals are identified by their ability to decrease cell viability below defined threshold levels.
- Workflow:

Caption: Workflow for the OECD 439 RhE skin irritation test.

- Self-Validation and Controls:

- Negative Control: A non-irritant substance (e.g., Phosphate Buffered Saline) is used to establish the baseline for 100% cell viability.
- Positive Control: A known skin irritant (e.g., 5% Sodium Dodecyl Sulfate) is used to confirm that the tissue model responds with appropriate sensitivity. The viability must fall within a pre-defined range for the test to be considered valid.
- Acceptance Criteria: The assay is only considered valid if the negative control tissues show high integrity (optical density > pre-set minimum) and the positive control induces the expected level of irritation (viability within the historical range for the laboratory). This ensures the trustworthiness of each experimental run.

Conclusion

The toxicological profile of **2-Hydroxy-3-pentanone** is currently incomplete. Based on authoritative GHS classifications, it is definitively a flammable liquid that causes serious eye irritation, skin irritation, and respiratory tract irritation.[\[1\]](#) These known hazards mandate strict engineering controls and the use of appropriate PPE during handling.

However, significant data gaps exist for critical endpoints, including acute systemic toxicity, sensitization, genotoxicity, and chronic effects. The absence of this information precludes a comprehensive risk assessment for scenarios involving long-term or repeated exposure. The proposed tiered testing strategy, prioritizing modern in vitro methodologies, provides a scientifically sound and ethically responsible framework for generating the necessary data to fully characterize the safety profile of this compound. For professionals in research and drug development, it is imperative to treat **2-Hydroxy-3-pentanone** as a substance with unknown chronic hazards and to handle it with commensurate caution until these data gaps are filled.

References

- PubChem. (n.d.). **2-Hydroxy-3-pentanone** | C5H10O2 | CID 521790. National Center for Biotechnology Information.
- PubChem. (n.d.). **(S)-2-Hydroxy-3-pentanone** | C5H10O2 | CID 12384811. National Center for Biotechnology Information.
- PubChem. (n.d.). **2-Hydroxy-2,4-dimethyl-3-pentanone** | C7H14O2 | CID 547735. National Center for Biotechnology Information.
- Australian Industrial Chemicals Introduction Scheme. (2013, September 12). **2-Pentanone, 4-hydroxy-4-methyl-**: Human health tier II assessment.

- Science.gov. (n.d.). repeat-dose toxicity study: Topics.
- PubChem. (n.d.). 2-Hydroxy-2-methylpentan-3-one | C6H12O2 | CID 12441591. National Center for Biotechnology Information.
- PubChemLite. (n.d.). **2-hydroxy-3-pentanone** (C5H10O2).
- National Institute of Standards and Technology. (n.d.). **2-Hydroxy-3-pentanone**. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). **2-Hydroxy-3-pentanone**. NIST Chemistry WebBook.
- PubChem. (n.d.). 3-Hydroxy-2-pentanone | C5H10O2 | CID 62484. National Center for Biotechnology Information.
- FooDB. (2011, September 26). Showing Compound **2-hydroxy-3-pentanone** (FDB029636).
- The Good Scents Company. (n.d.). (\pm)-3-hydroxy-2-pentanone, 118712-30-4.
- Agilent. (2019, March 25). 3-Pentanone - Safety Data Sheet.
- LookChem. (n.d.). hydroxypentanone, **2-hydroxy-3-pentanone** | 5704-20-1.
- The Good Scents Company. (n.d.). 2-methyl acetoin, 5704-20-1.
- Morgan, D. L., et al. (2016). Chemical Reactivity and Respiratory Toxicity of the α -Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione. Toxicological Sciences.
- FooDB. (2010, April 8). Showing Compound 3-Hydroxy-2-pentanone (FDB008110).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Hydroxy-3-pentanone | C5H10O2 | CID 521790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Showing Compound 2-hydroxy-3-pentanone (FDB029636) - FooDB [foodb.ca]
- 4. 2-Hydroxy-3-pentanone [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. hydroxypentanone,2-hydroxy-3-pentanone | 5704-20-1 | lookchem [lookchem.com]
- 7. chemicalbook.com [chemicalbook.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. cdn isotopes.com [cdn isotopes.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. repeat-dose toxicity study: Topics by Science.gov [science.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Toxicological data for 2-Hydroxy-3-pentanone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3272617#toxicological-data-for-2-hydroxy-3-pentanone\]](https://www.benchchem.com/product/b3272617#toxicological-data-for-2-hydroxy-3-pentanone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com